REACTION_CXSMILES
|
C1(N[NH:8][C:9]2[CH2:14][CH2:13][NH:12][C:11](=[O:15])[CH:10]=2)C=CC=CC=1.S(=O)(=O)(O)O.[OH-].[Na+].[C:23](O)(=O)[CH3:24]>>[C:11]1(=[O:15])[C:10]2[C:24]3[CH:23]=[CH:11][CH:10]=[CH:9][C:14]=3[NH:8][C:9]=2[CH2:14][CH2:13][NH:12]1 |f:2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NNC1=CC(NCC1)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered off
|
Type
|
CUSTOM
|
Details
|
triturated with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol (20 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(NCCC=2NC=3C=CC=CC3C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |